

Desfuroylceftiofur: An In-Depth Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name: Desfuroylceftiofur

Cat. No.: B194016

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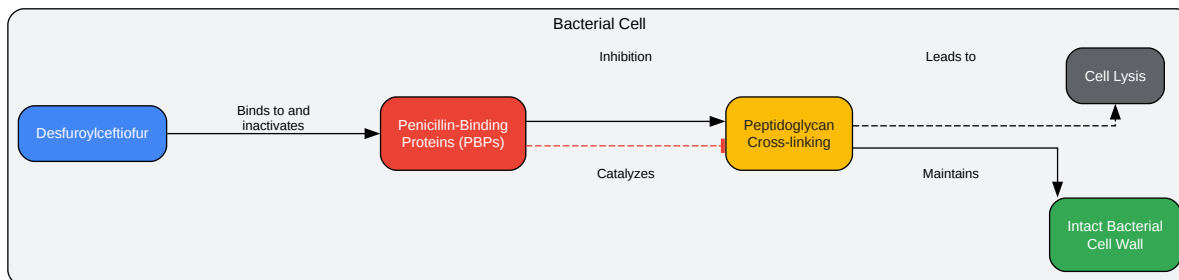
Introduction

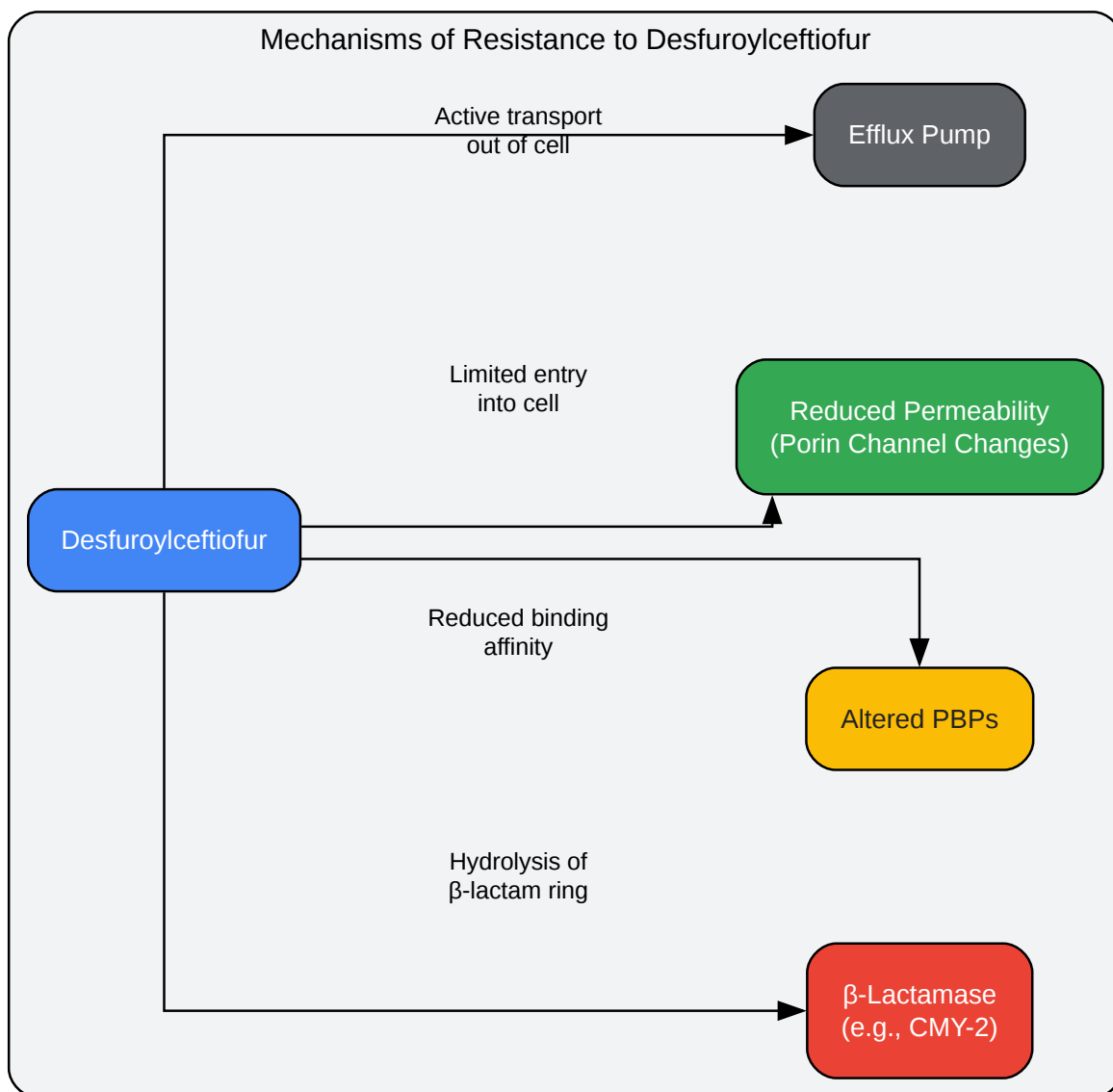
Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used exclusively in veterinary medicine.[1][2] Ceftiofur is rapidly metabolized to **desfuroylceftiofur** in animals, and this metabolite is responsible for the therapeutic efficacy of the parent drug.[3] This technical guide provides a comprehensive overview of the mechanism of action of **desfuroylceftiofur**, including its molecular target, antibacterial activity, and the mechanisms by which bacteria develop resistance. Detailed experimental protocols and quantitative data are presented to support researchers in the field of antimicrobial drug development and infectious disease.

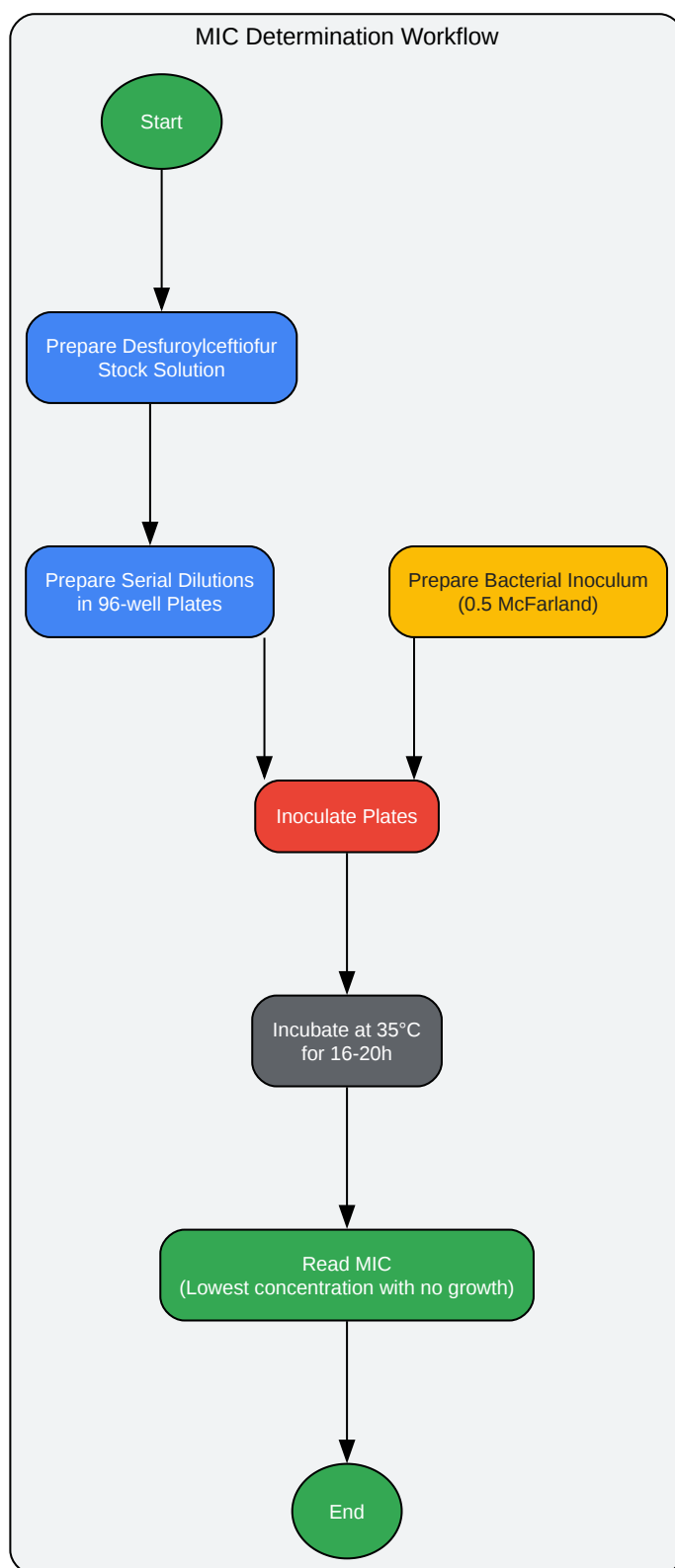
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

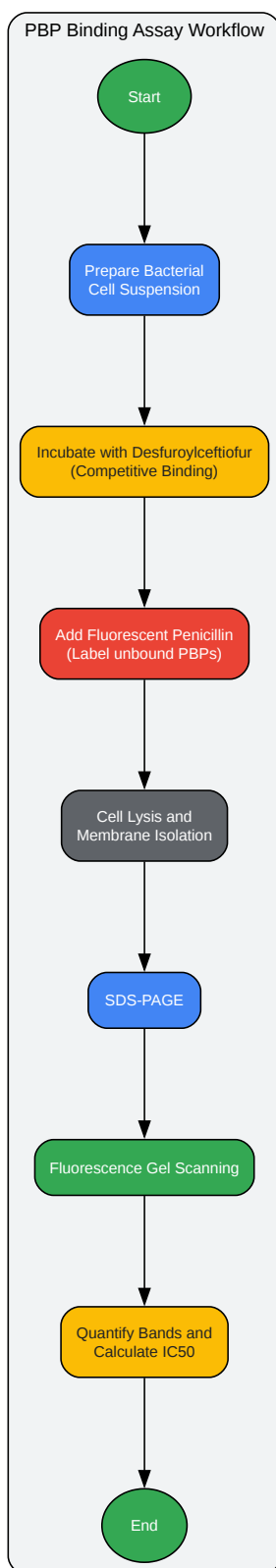
Like all β -lactam antibiotics, the primary mechanism of action of **desfuroylceftiofur** is the inhibition of bacterial cell wall synthesis.[4][5] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, a complex polymer of sugars and amino acids. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[1]

Desfuoylceftiofur mimics the D-alanyl-D-alanine residue of the peptidoglycan precursor and acts as a suicide inhibitor of PBPs. It forms a stable, covalent acyl-enzyme complex with the PBP, rendering the enzyme inactive.^[1] This inactivation prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall. In the hypotonic environment of the host, this structural failure results in cell lysis and bacterial death.









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References

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Phone: (601) 213-4426

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